Defined Biotransformation Product: 7β-Hydroxylation Pathway Evidence
The compound is a defined, structurally elucidated by-product of the microbial transformation of digitoxin by *Streptomyces* sp., distinct from the main product digoxin. It is characterized as 7β-hydroxydigitoxin [1]. While not a major human metabolite, its formation has been confirmed in other biological systems, distinguishing its production pathway from the 12β-hydroxylation that converts digitoxin to digoxin [2].
| Evidence Dimension | Hydroxylation Position |
|---|---|
| Target Compound Data | Hydroxylated at the 7β position (7β-Hydroxydigitoxin) |
| Comparator Or Baseline | Digoxin (12β-Hydroxydigitoxin) and other potential metabolites (e.g., 16-, 17-hydroxydigitoxin) |
| Quantified Difference | Unique regioselectivity; 7β-hydroxylation is a known minor pathway, while 12β-hydroxylation is the major pathway for digoxin formation. Quantitative yield data in microbial system: minor by-product alongside digoxin [1]. |
| Conditions | Microbial transformation of digitoxin by *Streptomyces* sp. [1]. |
Why This Matters
This specific structural identity is essential for developing selective analytical methods and for researchers studying the regioselectivity of cardiac glycoside biotransformations.
- [1] Szeleczky Z, et al. 7 beta -hydroxycardenolide glycosides. Steroids. 1981 Jul;38(1):11-27. doi: 10.1016/0039-128x(81)90017-9. PMID: 7292538. View Source
- [2] Eberhart DC, et al. Species differences in the toxicity and cytochrome P450 IIIA-dependent metabolism of digitoxin. Fundam Appl Toxicol. 1991;17(2):373-385. View Source
